

The Cellular Target of PD168393: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PD168393 is a potent and selective, cell-permeable small molecule inhibitor that has been instrumental in the study of cellular signaling pathways. This document provides a comprehensive overview of the cellular target of **PD168393**, its mechanism of action, and its effects on downstream signaling cascades. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

Primary Cellular Target: Epidermal Growth Factor Receptor (EGFR)

The primary cellular target of **PD168393** is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2] EGFR plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[2] **PD168393** is a potent, selective, and irreversible inhibitor of EGFR tyrosine kinase.[1][3][4] It also demonstrates inhibitory activity against another member of the ErbB family, ErbB2 (also known as HER2/neu).[1][5]



The high selectivity of **PD168393** for EGFR is a key feature. It is reported to be inactive against other protein kinases such as the insulin receptor, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Protein Kinase C (PKC).[1][3]

Mechanism of Action: Irreversible Covalent Inhibition

PD168393 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain.[3][4][6] Its mechanism of action is distinguished by its irreversible nature. PD168393 contains a reactive acrylamide group that forms a covalent bond with a specific cysteine residue, Cys-773 (also numbered as Cys797 in some literature), located within the ATP-binding site of EGFR.[3][4][7][8] This covalent modification permanently inactivates the kinase activity of the receptor.[3][9]

The irreversible binding of **PD168393** leads to a prolonged suppression of EGFR activity, even after the compound is removed from the extracellular medium.[3][9] This sustained inhibition is a significant advantage for its use as a research tool and a basis for the development of therapeutic agents.

Quantitative Inhibitory Activity

The potency of **PD168393** has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for EGFR and ErbB family members.



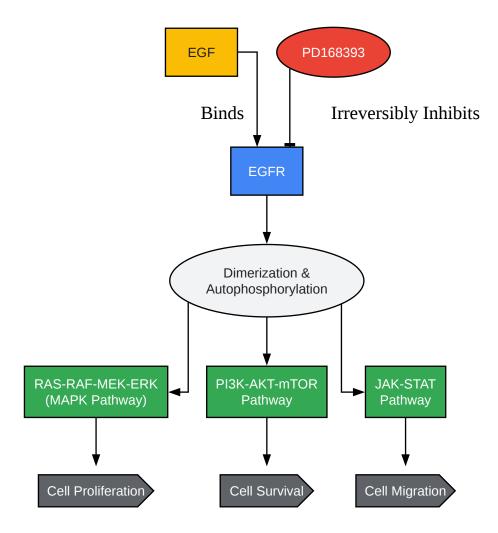
Target/Cell Line	IC50 Value	Assay Type
EGFR (enzymatic)	0.7 nM	Kinase Assay[1][3][4]
erbB1	0.08 nM	Not Specified[5]
erbB2	5.7 nM	Not Specified[5]
erbB4	12 nM	Not Specified[5]
A431 cells (EGF-induced tyrosine phosphorylation)	4.3 nM	Cell-based Assay[1]
MDA-MB-453 cells (Heregulin- induced tyrosine phosphorylation)	5.7 nM	Cell-based Assay[3]
HS-27 human fibroblasts (EGF-mediated tyrosine phosphorylation)	1-6 nM	Cell-based Assay[3][7]
3T3-Her2 cells (Her2-induced tyrosine phosphorylation)	~100 nM	Cell-based Assay[3]
SK-BR-3 cells	15 nM	Cell Growth Assay[5]

Impact on Cellular Signaling Pathways

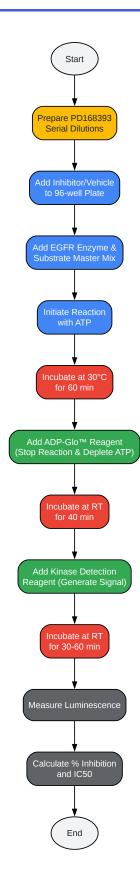
By inhibiting EGFR kinase activity, **PD168393** effectively blocks the initiation of downstream signaling cascades that are crucial for various cellular functions. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to the activation of pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[2][10]

PD168393 prevents this initial autophosphorylation step, thereby inhibiting the activation of all subsequent downstream signaling events.[3][11] This leads to the inhibition of cell proliferation, motility, and survival in cells that are dependent on EGFR signaling.[2][12]









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